molecular formula C20H24ClN3O B103850 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol CAS No. 3864-99-1

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

Cat. No.: B103850
CAS No.: 3864-99-1
M. Wt: 357.9 g/mol
InChI Key: UWSMKYBKUPAEJQ-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is a chemical compound belonging to the class of benzotriazole-based UV absorbers and UV filters. It is commonly used in cosmetics and personal care products, such as shampoos, body lotions, and sunscreens, due to its ability to absorb ultraviolet (UV) light and protect against UV radiation .

Biochemical Analysis

Biochemical Properties

It is known that this compound can strongly absorb UV radiation in the range of 270400nm This suggests that it may interact with enzymes, proteins, and other biomolecules that are sensitive to UV radiation

Cellular Effects

It is known that UV radiation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . As a UV absorber, 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol may mitigate these effects by absorbing harmful UV radiation.

Temporal Effects in Laboratory Settings

It is known that this compound has good chemical stability and low volatility . This suggests

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol involves several steps:

    Preparation of 2,4-Di-tert-butylphenol: This is achieved by alkylating phenol with isobutylene in the presence of sulfuric acid at around 70°C.

    Diazotization of 4-Chloro-2-nitroaniline: 4-Chloro-2-nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. A sodium nitrite solution is then added slowly to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with 2,4-Di-tert-butylphenol in the presence of sodium hydroxide in methanol at 0-5°C.

    Reduction Reaction: The coupled product is reduced using zinc powder and ethanol at 40-45°C to yield this compound.

Industrial Production Methods

Industrial production methods typically follow the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized under specific conditions.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc powder and ethanol are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chlorine atom can result in various substituted benzotriazoles.

Scientific Research Applications

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Uniqueness

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is unique due to its high UV absorption efficiency and stability. Its structure allows it to effectively absorb a broad range of UV wavelengths, making it highly effective as a UV filter. Additionally, its chemical stability ensures long-lasting protection in various applications .

Properties

IUPAC Name

2,4-ditert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-19(2,3)12-9-14(20(4,5)6)18(25)17(10-12)24-22-15-8-7-13(21)11-16(15)23-24/h7-11,25H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSMKYBKUPAEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038893
Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-
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Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3864-99-1
Record name UV 327
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URL https://commonchemistry.cas.org/detail?cas_rn=3864-99-1
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Record name 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-
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Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-
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Record name 2,4-di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DI-TERT-BUTYL-6-(5-CHLORO-2H-BENZOTRIAZOL-2-YL)PHENOL
Source FDA Global Substance Registration System (GSRS)
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Record name 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 - 154 °C
Record name 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

When in Example 1, the 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene was replaced by an equivalent amount of 2'-hydroxy-3',5'-di-tert-butyl-5-chloro-2-nitroazobenzene, the product 5-chloro-2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole was obtained after a reaction time of 5 hours in a yield of 80.4% of theory as an isolated product of melting point 151°-154° C. An additional 4.5% yield was present in the mother liquor for an overall yield of 84.9% of theory.
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Synthesis routes and methods II

Procedure details

37.4 g (0.1 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide, 0.25 g of Raney nickel catalyst, 150 ml of toluene, 100 ml of 2-butanol and 0.5 g of 1,5-diazabicyclo[5.4.0]undecene were charged into a 500-ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by nitrogen, hydrogen was charged to a pressure of 8 kg/cm2. The temperature of the resultant mixture was increased to 60° C. under agitation, and reaction was been effected while agitation being continued until no hydrogen gas was absorbed by the mixture. After the reaction had been completed, after treatment was performed in the same way as that employed in Example 9 to obtain 28.2 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole as a target substance (yield, 79%; melting point, 153° to 155° C.).
Name
2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide
Quantity
37.4 g
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reactant
Reaction Step One
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150 mL
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reactant
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1,5-diazabicyclo[5.4.0]undecene
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0.5 g
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0.25 g
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100 mL
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Synthesis routes and methods III

Procedure details

37.4 g (0.1 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide, 0.125 g of palladium carbon, 300 ml of a solvent mixture comprising toluene, 2-butanol and water (ratio by volume of 10:7:10) and 5 g of 50% dimethylamine were charged into a 500- ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature of the resultant mixture was increased to 60° C. under agitation, and reaction was been effected while agitation being continued until no more hydrogen was absorbed by the mixture. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. After most part of the solvent had been distilled off from the filtrate, the residual solid was washed with ethanol and dried to obtain 30.4 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole as a target substance (yield, 85.0%; melting point, 153° to 155° C.).
Name
2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide
Quantity
37.4 g
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300 mL
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5 g
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palladium carbon
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0.125 g
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Reaction Step Eleven

Synthesis routes and methods IV

Procedure details

37.4 g (0.1 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide, 100 ml of toluene, 60 ml of 2-butanol, 120 ml of water, 7 g of tributylamine and 5 g of Raney nickel were charged into a 500-ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature of the resultant mixture was increased under agitation to 65° C. at which the mixture was then subjected to reaction for 7 hours until the absorption of hydrogen was stopped. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. After the toluene layer had been separated, most part of toluene was distilled off, and the residual solid was washed with ethanol and then dried to obtain 28.3 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole (yield, 79.2%; melting point, 152° to 154° C.).
Name
2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide
Quantity
37.4 g
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100 mL
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7 g
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reactant
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5 g
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catalyst
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120 mL
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60 mL
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Synthesis routes and methods V

Procedure details

When in Example 1, the 2-nitro-2'-hydroxy-5'-methylazobenzene is replaced by an equivalent amount of 2-nitro-5-chloro-2'-hydroxy-3',5'-di-tert-butylazobenzene, the above noted product is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Reactant of Route 2
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Reactant of Route 3
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Reactant of Route 4
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Reactant of Route 5
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Reactant of Route 6
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Customer
Q & A

Q1: Can computational methods help us understand the behavior of UV-327 in different materials?

A2: Yes, molecular dynamics (MD) simulations provide valuable insights into the diffusion behavior of UV-327 in materials like polypropylene []. By simulating the movement of UV-327 molecules within a polymer matrix, researchers can estimate diffusion coefficients, predict microstructure changes, and even explore the influence of factors like temperature and molecular interactions on diffusion. These simulations offer a powerful tool for optimizing the performance and longevity of materials containing UV-327.

Q2: What are the current methods being explored to degrade UV-327 and similar compounds in wastewater?

A3: Researchers are actively investigating advanced oxidation processes to degrade UV-327 and other recalcitrant BUVs in wastewater []. One promising approach involves using peracetic acid in combination with d-electron metal ions like Fe2+ and Co2+. This method has shown effectiveness in breaking down UV-327 through chemical oxidation, following first-order kinetics. Identifying the specific byproducts of this degradation process and further optimizing the method are crucial steps towards developing efficient and environmentally friendly wastewater treatment solutions.

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